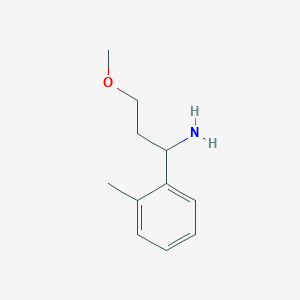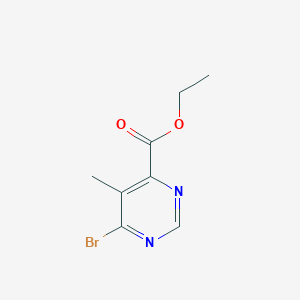
(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)propan-1-one.
Reduction: Formation of 3-amino-3-(5-fluoro-2-methylphenyl)propan-1-amine.
Substitution: Formation of 3-amino-3-(5-methoxy-2-methylphenyl)propan-1-OL.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-OL hydrochloride
- ®-3-Amino-3-(5-chloro-2-methylphenyl)propan-1-OL hydrochloride
- ®-3-Amino-3-(5-bromo-2-methylphenyl)propan-1-OL hydrochloride
Uniqueness
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is unique due to the presence of the fluoro group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific applications.
Eigenschaften
Molekularformel |
C10H15ClFNO |
|---|---|
Molekulargewicht |
219.68 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m1./s1 |
InChI-Schlüssel |
WTBBOHWFRAEYJG-HNCPQSOCSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)F)[C@@H](CCO)N.Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)C(CCO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


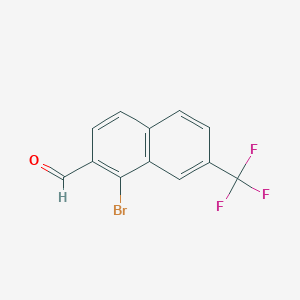
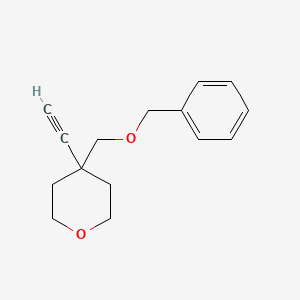
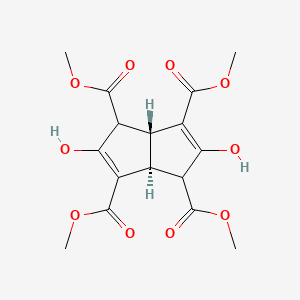
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
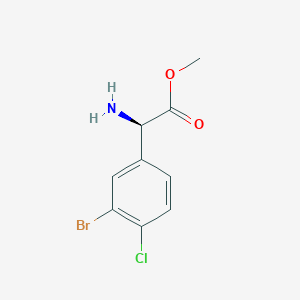
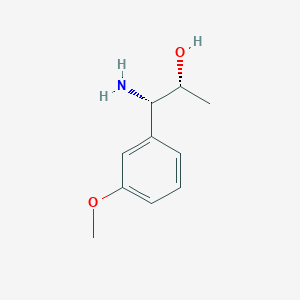
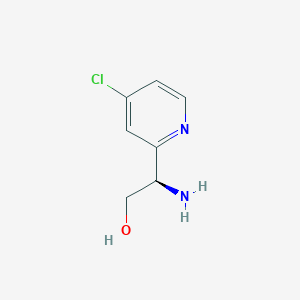

![6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13044905.png)


![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)
